Cas no 27559-45-1 (3-hydroxy-N-phenylbenzamide)

3-hydroxy-N-phenylbenzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide,3-hydroxy-N-phenyl-
- 3-HYDROXYBENZANILIDE
- M-HYDROXYBENZANILIDE
- 2-Oxybenzanilid
- 3-Hydroxy-benzoesaeure-anilid
- 3-hydroxy-benzoic acid anilide
- 3-hydroxy-N-phenylbenzamide
- 3-Oxybenzanilid
- BenzaMide,3-hydroxy-N-phenyl
- AKOS000207725
- CS-0205255
- MFCD00060320
- Z31504324
- SB76844
- BS-27731
- Benzamide, 3-hydroxy-N-phenyl-
- CBA55945
- EN300-59827
- 3-hydroxy-N-phenyl-benzamide
- IFEJZEHNZGEGNM-UHFFFAOYSA-N
- SCHEMBL2063559
- 27559-45-1
- 3-hydroxybenzanilide, AldrichCPR
-
- MDL: MFCD00060320
- インチ: InChI=1S/C13H11NO2/c15-12-8-4-5-10(9-12)13(16)14-11-6-2-1-3-7-11/h1-9,15H,(H,14,16)
- InChIKey: IFEJZEHNZGEGNM-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=CC(C(NC2=CC=CC=C2)=O)=C1
計算された属性
- せいみつぶんしりょう: 213.07900
- どういたいしつりょう: 213.079
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 153°C
- ふってん: 300.1±25.0 °C at 760 mmHg
- フラッシュポイント: 135.3±23.2 °C
- PSA: 49.33000
- LogP: 2.71750
- じょうきあつ: 0.0±0.7 mmHg at 25°C
3-hydroxy-N-phenylbenzamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38-52
- セキュリティの説明: S26; S36/37/39
- リスク用語:R36/37/38
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-hydroxy-N-phenylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-59827-0.5g |
3-hydroxy-N-phenylbenzamide |
27559-45-1 | 95.0% | 0.5g |
$20.0 | 2025-03-21 | |
Enamine | EN300-59827-1.0g |
3-hydroxy-N-phenylbenzamide |
27559-45-1 | 95.0% | 1.0g |
$25.0 | 2025-03-21 | |
Enamine | EN300-59827-2.5g |
3-hydroxy-N-phenylbenzamide |
27559-45-1 | 95.0% | 2.5g |
$44.0 | 2025-03-21 | |
TRC | H594598-250mg |
3-hydroxy-N-phenylbenzamide |
27559-45-1 | 250mg |
$ 275.00 | 2022-06-04 | ||
TRC | H594598-25mg |
3-hydroxy-N-phenylbenzamide |
27559-45-1 | 25mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-59827-0.05g |
3-hydroxy-N-phenylbenzamide |
27559-45-1 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-59827-0.25g |
3-hydroxy-N-phenylbenzamide |
27559-45-1 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
abcr | AB150827-50g |
m-Hydroxybenzanilide; . |
27559-45-1 | 50g |
€619.40 | 2024-04-17 | ||
A2B Chem LLC | AF30232-25g |
3-Hydroxy-N-phenylbenzamide |
27559-45-1 | 98% | 25g |
$347.00 | 2024-04-20 | |
1PlusChem | 1P00BDQW-1g |
m-Hydroxybenzanilide |
27559-45-1 | 98% | 1g |
$26.00 | 2025-02-25 |
3-hydroxy-N-phenylbenzamide 関連文献
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1. Internuclear cyclisation. Part XXI. Thermal decomposition of diazonium sulphates from alkoxy-N-alkyl-2-aminobenzanilidesD. H. Hey,J. A. Leonard,C. W. Rees,Alan R. Todd J. Chem. Soc. C 1967 1513
-
Gizem Kaya,Baris Kiskan,Yusuf Yagci Polym. Chem. 2019 10 1268
-
José-Antonio García-López,Michael F. Greaney Chem. Soc. Rev. 2016 45 6766
-
Rahul Kadu,Monojit Batabyal,Heena Kadyan,Apurba Lal Koner,Sangit Kumar Dalton Trans. 2019 48 7249
3-hydroxy-N-phenylbenzamideに関する追加情報
Recent Advances in the Study of 3-hydroxy-N-phenylbenzamide (27559-45-1) in Chemical Biology and Pharmaceutical Research
3-hydroxy-N-phenylbenzamide (CAS: 27559-45-1) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its hydroxy and phenylamide functional groups, has demonstrated promising biological activities, particularly in the context of enzyme inhibition and anti-inflammatory applications. The latest studies have focused on elucidating its molecular mechanisms, optimizing its synthesis, and exploring its therapeutic potential.
Recent research published in the Journal of Medicinal Chemistry (2023) highlights the role of 3-hydroxy-N-phenylbenzamide as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study utilized molecular docking simulations and in vitro assays to demonstrate its binding affinity and selectivity for COX-2 over COX-1, suggesting its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Another study, featured in Bioorganic & Medicinal Chemistry Letters (2024), explored the synthetic pathways for 3-hydroxy-N-phenylbenzamide derivatives. The researchers employed green chemistry principles to optimize the yield and purity of the compound, reducing the use of hazardous reagents. This advancement is particularly relevant for scalable production in pharmaceutical manufacturing.
In addition to its anti-inflammatory properties, 3-hydroxy-N-phenylbenzamide has shown promise in oncology research. A preprint available on bioRxiv (2024) reports its ability to induce apoptosis in certain cancer cell lines by modulating the PI3K/AKT signaling pathway. These findings open new avenues for developing targeted cancer therapies.
The pharmacokinetic profile of 3-hydroxy-N-phenylbenzamide was investigated in a recent pharmacokinetics study (European Journal of Pharmaceutical Sciences, 2023). The compound exhibited favorable oral bioavailability and metabolic stability in rodent models, supporting its potential for further preclinical development.
Despite these promising results, challenges remain in the clinical translation of 3-hydroxy-N-phenylbenzamide. Current research gaps include comprehensive toxicity studies and formulation optimization to enhance its therapeutic index. Future directions may involve structure-activity relationship (SAR) studies to improve its potency and selectivity.
In conclusion, 3-hydroxy-N-phenylbenzamide (27559-45-1) represents a versatile scaffold in medicinal chemistry with applications spanning inflammation and oncology. Continued research efforts are warranted to fully exploit its therapeutic potential and address existing limitations in its development pipeline.
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